

An In-depth Technical Guide to 2-Ethylbutyl Carbonochloride

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Compound of Interest

Compound Name: 2-Ethylbutyl carbonochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Ethylbutyl carbonochloride**, a versatile reagent in organic synthesis. It covers its chemical identity, physical and chemical properties, and its applications in synthetic chemistry.

Chemical Identity

- IUPAC Name: **2-ethylbutyl carbonochloride**^[1]
- CAS Number: 58906-64-2^[1]
- Molecular Formula: C₇H₁₃ClO₂^[1]
- Molecular Weight: 164.63 g/mol ^[1]

Synonyms:

2-Ethylbutyl carbonochloride is also known by a variety of other names, including:

- 2-Ethylbutyl chloroformate^{[1][2]}
- Carbonochloridic acid, 2-ethylbutyl ester^{[1][2]}
- 2-Ethyl-1-butyl chloroformate^[2]

- Chlorocarbonic acid 2-ethylbutyl ester[2]
- Isohexyl chloroformate[2]
- Chlorocarbonic acid-(1-ethyl-butyl ester)[1]
- Chlorocarbonic acid-(2-ethyl-butyl ester)[1]
- 2-Aethyl-1-chlorcarbonyloxy-butan[2]
- Chlorokohlensaeure-(2-aethyl-butylester)[2]

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Ethylbutyl carbonochloridate** is presented in the table below.

Property	Value	Reference
Appearance	Colorless Liquid	[2]
Purity	≥ 98%	[2]
Boiling Point	67 °C at 13 Torr	[2]
Density	~1.033 g/cm ³ at 25 °C	[2]
Solubility	Soluble in organic solvents. Reacts with water.	[2]

Reactivity and Applications

The reactivity of **2-Ethylbutyl carbonochloridate** is primarily dictated by the chloroformate functional group. The electron-withdrawing chlorine atom renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This makes it a valuable reagent for various chemical transformations.

Key Reactions:

- **Carbamate Formation:** It readily reacts with primary and secondary amines to form carbamates. This reaction is fundamental in the synthesis of numerous pharmaceuticals and agrochemicals.
- **Carbonate Formation:** Its reaction with alcohols yields carbonates.
- **Protecting Group Chemistry:** The 2-ethylbutoxycarbonyl group can be introduced as a protecting group for amines and alcohols.

A significant application of **2-Ethylbutyl carbonochloridate** is as a key intermediate in the synthesis of the anticoagulant drug Dabigatran.

Experimental Protocol: Representative Synthesis of a Carbamate

The following is a general, representative protocol for the synthesis of a carbamate using **2-Ethylbutyl carbonochloridate** and a generic primary amine. This protocol is adapted from established procedures for similar reactions.

Materials:

- Primary amine
- **2-Ethylbutyl carbonochloridate**
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer

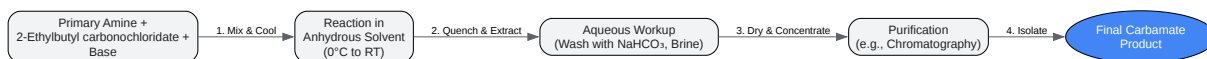
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous aprotic solvent.
- Cool the stirred solution to 0 °C using an ice bath.
- Slowly add **2-Ethylbutyl carbonochloridate** (1.05 equivalents) to the solution via a dropping funnel over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).
- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude carbamate product.
- The crude product may be purified by column chromatography, recrystallization, or distillation as required.

Logical Relationship: Synthesis of a Carbamate

The following diagram illustrates the logical workflow for the synthesis of a carbamate from a primary amine and **2-Ethylbutyl carbonochloridate**.



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References

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